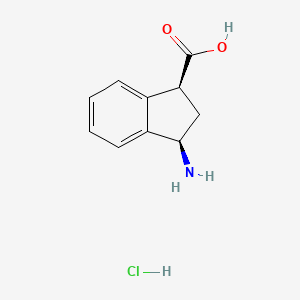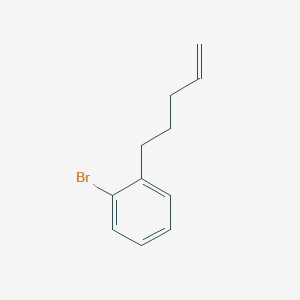
Silane, 1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1-propynyl-: is an organosilicon compound with the chemical formula C6H12Si 1-(Trimethylsilyl)-1-propyne . This compound is a clear, colorless liquid that is miscible with toluene and has a boiling point of approximately 99-100°C . It is primarily used in organic synthesis, particularly in the preparation of alkynyl silane derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From 3-Trimethylsilyl-2-propyn-1-ol: One common method for synthesizing 1-(Trimethylsilyl)-1-propyne involves the reaction of 3-Trimethylsilyl-2-propyn-1-ol with a suitable dehydrating agent.
Industrial Production Methods: Industrially, the production of silanes often involves the reaction of silicon with hydrogen chloride to produce trichlorosilane, which is then further processed to obtain various silane derivatives.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silane, 1-propynyl- can undergo oxidation reactions, typically forming silanols or siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane or diphenylsilane are often used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alcohols.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used in the preparation of alkynyl silane derivatives and highly substituted indenes through palladium-catalyzed carboannulation.
Biology and Medicine:
Surface Modification: Silane compounds are used to modify surfaces for better adhesion and biocompatibility.
Industry:
Coatings and Sealants: Silane-based coatings are used for their hydrophobic properties and corrosion resistance.
Adhesion Promoters: Used in various industrial applications to enhance the adhesion between different materials.
Mécanisme D'action
Surface Reactions:
- Silane, 1-propynyl- reacts with surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions .
- The silanes hydrolyze in solution to form silanols, which then attach to the surface by reacting with surface hydroxyl groups, eliminating water in the process .
Comparaison Avec Des Composés Similaires
Silane (SiH4): A colorless, pyrophoric gas used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Used in organic synthesis for the protection and deprotection of functional groups.
Vinylsilane (C2H3SiH3): Commonly used as a coupling agent and in the production of silicone polymers.
Uniqueness:
Propriétés
Numéro CAS |
1117-93-7 |
|---|---|
Formule moléculaire |
C3H6Si |
Poids moléculaire |
70.16 g/mol |
Nom IUPAC |
prop-1-ynylsilane |
InChI |
InChI=1S/C3H6Si/c1-2-3-4/h1,4H3 |
Clé InChI |
ALGXRKPJUTVMSJ-UHFFFAOYSA-N |
SMILES |
CC#C[Si] |
SMILES canonique |
CC#C[SiH3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B3213311.png)
![N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B3213323.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3213340.png)
![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)







![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-bis(propan-2-yl)benzamide](/img/structure/B3213424.png)


